Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 944899-56-3
VCID: VC2717283
InChI: InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3
SMILES: CCOC(=O)C1=NC(=NC=C1)CCl
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

CAS No.: 944899-56-3

Cat. No.: VC2717283

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate - 944899-56-3

Specification

CAS No. 944899-56-3
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Standard InChI InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3
Standard InChI Key BWWVNTAOLMMBDZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=NC=C1)CCl
Canonical SMILES CCOC(=O)C1=NC(=NC=C1)CCl

Introduction

Chemical Properties and Structure

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is characterized by a pyrimidine ring substituted with a chloromethyl group at the 2-position and an ethyl ester group at the 4-position. The compound exhibits unique chemical properties due to this specific structural arrangement.

Identification and Physical Properties

The compound possesses the following identifying characteristics:

PropertyValue
CAS Number944899-56-3
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
SMILES CodeO=C(C1=NC(CCl)=NC=C1)OCC
MDL NumberMFCD10697345

The physical properties of the compound include its solid state at room temperature and specific reactivity patterns dictated by its functional groups .

Structural Features

The compound features three key functional components:

  • A pyrimidine heterocyclic core (providing nitrogen atoms for potential hydrogen bonding)

  • A chloromethyl group at the 2-position (providing a reactive site for nucleophilic substitution)

  • An ethyl ester group at the 4-position (providing a site for hydrolysis or transesterification)

These structural elements contribute to its reactivity profile and potential applications in chemical synthesis.

Synthesis and Preparation

The synthesis of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate typically involves chlorination and carboxylation reactions of pyrimidine derivatives. These processes require careful control of reaction conditions to achieve high yields and purity.

Reaction Conditions

The synthesis typically requires:

  • Controlled temperature conditions (often below 100°C)

  • Appropriate solvents (commonly polar aprotic solvents)

  • Catalysts for specific transformation steps

  • Careful purification procedures to achieve high purity

Reaction conditions must be carefully monitored to prevent side reactions and maximize yield.

Safety ParameterClassification
Signal WordDanger
Hazard Class8
UN Number3261
Packing GroupIII
GHS Hazard StatementsH302, H315, H318, H335
Precautionary StatementsP261, P280, P301+P312, P302+P352, P305+P351+P338

These classifications indicate potential for acute toxicity, skin irritation, serious eye damage, and respiratory tract irritation .

Comparison with Related Compounds

Several structurally related compounds share similarities with ethyl 2-(chloromethyl)pyrimidine-4-carboxylate but differ in important ways.

Structural Analogs

CompoundCAS NumberKey Structural Difference
Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate944902-40-3Positioning of functional groups (chloromethyl at 4-position, ester at 2-position)
Ethyl 2-chloropyrimidine-4-carboxylate1196152-00-7Direct chlorination on pyrimidine ring instead of chloromethyl group
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate188781-08-0Methyl group at 4-position, chlorine directly on ring, ester at 5-position
Ethyl 2-(chloromethyl)thiazole-4-carboxylate842130-48-7Thiazole ring instead of pyrimidine ring

These structural differences can significantly affect physical properties, reactivity patterns, and biological activities .

Functional Differences

The positioning of functional groups on the pyrimidine ring significantly affects:

  • Electronic distribution within the molecule

  • Hydrogen bonding capabilities

  • Metabolic stability and pharmacokinetics

  • Target binding specificity in biological systems

Such differences make each compound unique in its chemical behavior and potential applications .

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